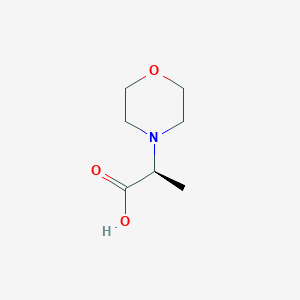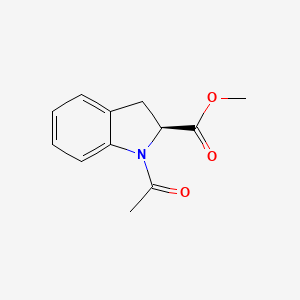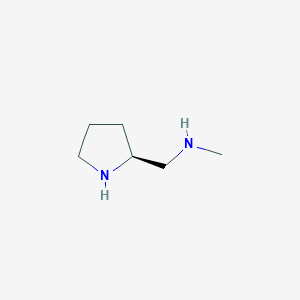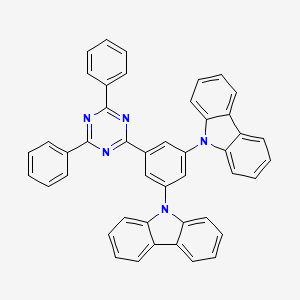
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The title compound is obtained via acid hydrolysis of 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one in glacial acetic acid. The synthetic route involves the conversion of the oxazolone precursor to the desired thiazolidine-carboxylic acid structure .
Applications De Recherche Scientifique
Cancer Treatment
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)-1,3-thiazolidine-4-carboxylic acid has been identified as an important component in the synthesis of compounds that inhibit Aurora kinase, a protein known to be involved in cancer cell division. Inhibition of Aurora kinase can be an effective strategy in cancer treatment. This was demonstrated by a study on an Aurora kinase inhibitor, which highlighted the potential of such compounds in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research on pyrazolines based thiazolidin-4-one derivatives, which include compounds related to 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)-1,3-thiazolidine-4-carboxylic acid, has shown significant properties against cancer and HIV. These compounds have been evaluated for their antimicrobial activity and found effective against various bacterial and fungal strains (Pinka Patel et al., 2013). Another study focused on the synthesis of Schiff’s base, azetidinones, and thiazolidinones, which demonstrated excellent to good antibacterial activity, indicating the potential of such compounds in antimicrobial therapies (B. Mistry et al., 2016).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid heterocyclic-2-ylamide has been reported, which shows its versatility in creating new chemical entities (H. Liming et al., 2003).
Antimicrobial Agent
Derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, which are structurally related to the compound , have been found to possess moderate to excellent activity against selected bacterial and fungal strains. This underlines the potential of this compound in developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017).
Antibacterial and Antifungal Agents
Another study synthesized new pyrazolyl-2, 4-thiazolidinediones, which showed remarkable antifungal activity and were effective against Gram-positive bacteria. These compounds, related to 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)-1,3-thiazolidine-4-carboxylic acid, demonstrate the compound's relevance in developing new antibacterial and antifungal agents (D. K. Aneja et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(13-16-10(7-21-13)14(19)20)12(15)18(17-8)9-5-3-2-4-6-9/h2-6,10,13,16H,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJUIYJFUMYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2NC(CS2)C(=O)O)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3081544.png)
![N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081550.png)
![N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3081554.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3081555.png)
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081568.png)
![N-(4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081576.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081580.png)
![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)





